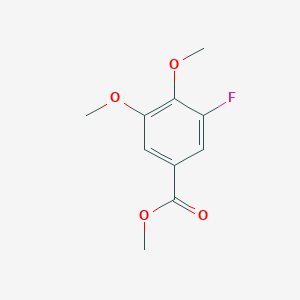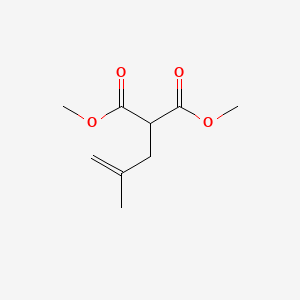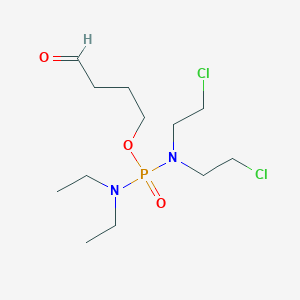
2,5-Diiodo-4-nitrophenyl methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Diiodo-4-nitrophenyl methanesulfonate is a chemical compound that belongs to the class of methanesulfonate esters It is characterized by the presence of two iodine atoms, a nitro group, and a methanesulfonate ester group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diiodo-4-nitrophenyl methanesulfonate typically involves the iodination of a nitrophenyl precursor followed by the introduction of the methanesulfonate group. One common method involves the reaction of 2,5-diiodo-4-nitrophenol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the consistency and purity of the final product. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Diiodo-4-nitrophenyl methanesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Hydrolysis: The methanesulfonate ester can be hydrolyzed to yield the corresponding phenol and methanesulfonic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) are commonly used for the reduction of the nitro group.
Hydrolysis: Acidic or basic conditions can be employed for the hydrolysis of the ester group.
Major Products Formed
Substitution: Products will vary depending on the nucleophile used.
Reduction: The major product is 2,5-diiodo-4-aminophenyl methanesulfonate.
Hydrolysis: The products are 2,5-diiodo-4-nitrophenol and methanesulfonic acid.
Wissenschaftliche Forschungsanwendungen
2,5-Diiodo-4-nitrophenyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein labeling due to its reactive groups.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,5-Diiodo-4-nitrophenyl methanesulfonate involves its ability to undergo nucleophilic substitution and reduction reactions. The presence of iodine atoms and a nitro group makes it a versatile compound for various chemical transformations. In biological systems, it can act as an alkylating agent, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This reactivity can be harnessed for applications such as enzyme inhibition and protein modification.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrophenyl methanesulfonate: Lacks the iodine atoms, making it less reactive in certain substitution reactions.
2,5-Diiodo-4-nitrophenol: Lacks the methanesulfonate ester group, limiting its applications in esterification reactions.
2,5-Diiodo-4-aminophenyl methanesulfonate: The reduced form of the compound, with an amino group instead of a nitro group.
Uniqueness
2,5-Diiodo-4-nitrophenyl methanesulfonate is unique due to the combination of iodine atoms, a nitro group, and a methanesulfonate ester group. This combination imparts distinct reactivity and versatility, making it valuable for a wide range of applications in research and industry.
Eigenschaften
CAS-Nummer |
5444-15-5 |
|---|---|
Molekularformel |
C7H5I2NO5S |
Molekulargewicht |
468.99 g/mol |
IUPAC-Name |
(2,5-diiodo-4-nitrophenyl) methanesulfonate |
InChI |
InChI=1S/C7H5I2NO5S/c1-16(13,14)15-7-3-4(8)6(10(11)12)2-5(7)9/h2-3H,1H3 |
InChI-Schlüssel |
HPXTYPALWOGDII-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)OC1=C(C=C(C(=C1)I)[N+](=O)[O-])I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Methoxy-n-[3-(4-methoxyphenyl)-3-oxo-2-phenylpropanoyl]benzamide](/img/structure/B14017998.png)




amino}benzoate](/img/structure/B14018028.png)


![2,6-Ditert-butyl-4-[(4-methoxyphenyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14018039.png)



